PF-04802367 -

PF-04802367

Catalog Number: EVT-8188860
CAS Number:
Molecular Formula: C16H16ClN5O3
Molecular Weight: 361.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Discovery and Rational Design of PF-04802367 as a Glycogen Synthase Kinase-3 Inhibitor

Structure-Based Drug Design for Kinase Selectivity

The development of PF-04802367 (chemical name: N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide; hereafter referred to as PF-04802367) exemplifies the strategic application of structure-based drug design to overcome glycogen synthase kinase-3 selectivity challenges. Co-crystallization studies at 2.2 Å resolution (PDB code 5K5N) revealed that PF-04802367 binds competitively at the adenosine triphosphate binding site of glycogen synthase kinase-3β, forming a network of interactions critical for its exceptional selectivity [1] [4]. Key interactions include:

  • Hydrogen bonding: The oxazole and amide nitrogen atoms form donor-acceptor hydrogen bonds with Val135 at the adenosine triphosphate site.
  • Non-classical hydrogen bonding: The carbon at the 2-position of the oxazole ring interacts with the carbonyl oxygen of Asp133.
  • Cation-π interaction: The terminal 1,2,4-triazol-1-yl group engages Arg141 from the kinase hinge peptide, stabilized by a rigid salt bridge with Glu137 [1].

This binding mode enabled strategic scaffold optimization to minimize off-target effects. Crucially, the 3-chloro substituent on the phenyl ring displaced a bound water molecule, enhancing potency. Kinome-wide profiling against 386 unique kinases demonstrated that PF-04802367 inhibits only 6 kinases >65% at 10 μM concentration, with >450-fold selectivity for glycogen synthase kinase-3α/β over cyclin-dependent kinase 2 – a historical challenge due to adenosine triphosphate site similarities [1] [4].

Table 1: Kinase Selectivity Profile of PF-04802367

ParameterValue
Kinases inhibited (>65% at 10 μM)6 out of 386
Glycogen synthase kinase-3α half-maximal inhibitory concentration10.0 nM (mobility shift assay)
Glycogen synthase kinase-3β half-maximal inhibitory concentration9.0 nM (mobility shift assay)
Selectivity over cyclin-dependent kinase 2>1000-fold

Multi-Parameter Optimization for Blood-Brain Barrier Penetration

Achieving central nervous system exposure required meticulous Multi-Parameter Optimization – a computational framework predicting blood-brain barrier penetration by balancing multiple physicochemical properties. PF-04802367 was engineered to achieve a Multi-Parameter Optimization score of 5.65/6.0, incorporating these key design elements [1] [3] [8]:

  • Molecular weight reduction: Controlled at 361.78 g/mol (below 400 g/mol threshold)
  • Lipophilicity optimization: Calculated partition coefficient value balanced to enhance membrane permeability without promoting plasma protein binding
  • Polar surface area minimization: Optimized to <100 Ų to facilitate transcellular passive diffusion
  • Hydrogen bond donor limitation: Single hydrogen bond donor reduces desolvation energy penalty

Experimental validation confirmed excellent passive permeability (>20 × 10⁻⁶ cm/sec in Madin-Darby Canine Kidney cells) and absence of P-glycoprotein-mediated efflux (efflux ratio = 1.26). These properties were critical for enabling sufficient unbound brain concentrations to modulate tau phosphorylation in vivo after subcutaneous administration [1] [3] [8].

Table 2: Blood-Brain Barrier Penetration Parameters of PF-04802367

Multi-Parameter Optimization ParameterValueImpact on Central Nervous System Penetration
Molecular weight361.78 g/molFacilitates transmembrane diffusion
Calculated partition coefficientOptimized for lipid solubilityBalances permeability and solubility
Polar surface area<100 ŲEnhances passive diffusion
Hydrogen bond donors1Reduces desolvation penalty
Experimental permeability (Madin-Darby Canine Kidney)>20 × 10⁻⁶ cm/secConfirms high passive flux
P-glycoprotein efflux ratio1.26Indicates minimal efflux transport

High-Throughput Screening and Lead Compound Evolution

PF-04802367 emerged from an integrated hit-to-lead campaign initiated with high-throughput screening of Pfizer’s compound library. The process exemplifies modern industrial drug discovery workflows [1] [6] [10]:

  • Primary screening: Identification of initial hit PF-856 (half-maximal inhibitory concentration = 800 nM against glycogen synthase kinase-3β) via biochemical assays
  • Hit triage: Elimination of pan-assay interference compounds and frequent hitters through counter-screening and cheminformatic analysis
  • Scaffold optimization: Structure-guided iterative synthesis focused on:
  • Oxazole-4-carboxamide core preservation for adenosine triphosphate site interactions
  • Introduction of 3-chloro-4-methoxyphenyl moiety to displace bound water molecule
  • Propyl-linked 1,2,4-triazol-1-yl group to enhance Arg141 interaction
  • Potency enhancement: Achieved 380-fold improvement in glycogen synthase kinase-3β inhibition (from 800 nM to 2.1 nM) through halogen substitution at the phenyl 3-position

The high-throughput screening cascade employed automated 384-well plate assays with luminescence-based adenosine triphosphate depletion detection (ADP-Glo assay), enabling rapid evaluation of >500,000 compounds. Lead evolution specifically addressed glycogen synthase kinase-3β inhibition in cellular contexts, evidenced by PF-04802367's half-maximal inhibitory concentration of 466 nM against tau phosphorylation in Chinese hamster ovary cells overexpressing glycogen synthase kinase-3β [1] [6].

Properties

Product Name

PF-04802367

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-[3-(1,2,4-triazol-1-yl)propyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C16H16ClN5O3

Molecular Weight

361.78 g/mol

InChI

InChI=1S/C16H16ClN5O3/c1-24-13-4-3-11(7-12(13)17)15-14(20-10-25-15)16(23)19-5-2-6-22-9-18-8-21-22/h3-4,7-10H,2,5-6H2,1H3,(H,19,23)

InChI Key

RQFYFNAGNBUGFC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)NCCCN3C=NC=N3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)NCCCN3C=NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.